molecular formula C22H27ClN2O4S2 B15141095 Metopimazine acid-d6 (hydrochloride)

Metopimazine acid-d6 (hydrochloride)

Cat. No.: B15141095
M. Wt: 489.1 g/mol
InChI Key: SQPMNLDDMJTADL-LXHFCXKCSA-N
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Description

Metopimazine acid-d6 (hydrochloride) is a deuterium-labeled derivative of Metopimazine acid hydrochloride. This compound is primarily used in scientific research as a stable isotope-labeled compound. Deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen, which can significantly affect the pharmacokinetic and metabolic profiles of drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Metopimazine acid-d6 (hydrochloride) involves the incorporation of deuterium into the Metopimazine acid molecule. This process typically includes the following steps:

Industrial Production Methods: Industrial production of Metopimazine acid-d6 (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized to achieve high yields and purity, often involving automated systems for precise control of reaction conditions and purification steps .

Chemical Reactions Analysis

Types of Reactions: Metopimazine acid-d6 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Metopimazine acid-d6 (hydrochloride) has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: Metopimazine acid-d6 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in research applications. The incorporation of deuterium can lead to differences in the metabolic stability and pharmacokinetic profiles compared to non-labeled compounds. This makes it a valuable tool for studying drug metabolism and for use as an internal standard in mass spectrometry .

Properties

Molecular Formula

C22H27ClN2O4S2

Molecular Weight

489.1 g/mol

IUPAC Name

1-[1,1,2,2,3,3-hexadeuterio-3-(2-methylsulfonylphenothiazin-10-yl)propyl]piperidine-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C22H26N2O4S2.ClH/c1-30(27,28)17-7-8-21-19(15-17)24(18-5-2-3-6-20(18)29-21)12-4-11-23-13-9-16(10-14-23)22(25)26;/h2-3,5-8,15-16H,4,9-14H2,1H3,(H,25,26);1H/i4D2,11D2,12D2;

InChI Key

SQPMNLDDMJTADL-LXHFCXKCSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N1CCC(CC1)C(=O)O)C([2H])([2H])N2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)C.Cl

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCC(CC4)C(=O)O.Cl

Origin of Product

United States

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